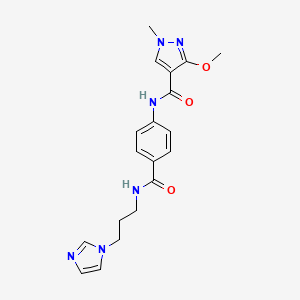

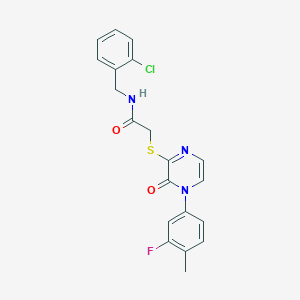

![molecular formula C18H20N2O4 B2482741 2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione CAS No. 1396872-72-2](/img/structure/B2482741.png)

2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally similar bicyclic compounds involves intricate procedures such as intramolecular Michael-type cyclization and base-catalyzed retro-Michael reactions. These methods have been applied to prepare novel diazabicyclo octane diones and thioxo-diazabicyclo octan-ones, demonstrating the versatility and complexity of synthesizing such compounds (Harris, 1980).

Molecular Structure Analysis

An experimental and theoretical approach to similar molecules, such as 2-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-yl}isoindoline-1,3-dione, has provided insights into their molecular geometry, vibrational frequencies, and chemical shift values. These studies use techniques like IR-NMR spectroscopy and X-ray diffraction, combined with computational methods (HF and DFT/B3LYP), to characterize the compound's structure (Özdemir et al., 2010).

Chemical Reactions and Properties

Research on 4-phenyl-1,2,4-triazolin-3,5-dione's reactions with tricyclo octenes highlights the compound's reactivity, leading to the formation of Δ1-1,2-diazetines and other rearranged products, underscoring the complex chemical behavior of bicyclic compounds (Erden, 1981).

Physical Properties Analysis

The physical properties of bicyclic compounds, including stability and conformational preferences, are critical for understanding their behavior in various conditions. Studies on esters derived from azabicyclo octanes have utilized NMR spectroscopy and X-ray diffraction to elucidate these aspects, providing a foundation for predicting compound behavior in biological systems (Izquierdo et al., 1991).

Chemical Properties Analysis

Investigations into the chemical properties of related bicyclic compounds, such as their reactions with cyclopentadiene and other dienes, have revealed insights into their reactivity and potential applications. These studies demonstrate the influence of steric and electronic factors on the compound's chemical behavior and its interactions with various reagents (Camps et al., 1984).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has led to the synthesis and characterization of new chiral imide-oxazoline derivatives of Kemp’s acid, aiming to produce new ligands suitable for catalytic asymmetric reactions. These studies focus on understanding the structural properties and potential catalytic applications of such compounds. The synthesis involves complex organic reactions, showcasing the compound's relevance in organic synthesis and ligand design (Pažout et al., 2016).

Catalytic Activity and Ligand Design

The synthesis of chiral imide-oxazoline derivatives indicates their potential as ligands in catalytic asymmetric reactions. This application is crucial for developing new methodologies in synthetic chemistry, where selectivity and efficiency of catalysis are paramount. The detailed characterization, including single crystal X-ray diffraction, supports their utility in precise catalytic applications (Pažout et al., 2016).

Antimicrobial Activity

Compounds with structural similarities have been evaluated for antimicrobial activity, indicating a broader pharmacological potential. For instance, 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes demonstrated significant antimicrobial efficacy. Such studies highlight the compound's relevance in developing new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

Corrosion Inhibition

Aza-pseudopeptides, sharing structural motifs with the compound , have shown efficacy as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in industrial chemistry, where corrosion prevention is a significant concern. The synthesis and testing of these compounds contribute to our understanding of how similar structures could be applied in corrosion inhibition (Chadli et al., 2017).

Propiedades

IUPAC Name |

2-[4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-16(20-12-7-8-13(20)11-24-10-12)6-3-9-19-17(22)14-4-1-2-5-15(14)18(19)23/h1-2,4-5,12-13H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNGBLUCSBUKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

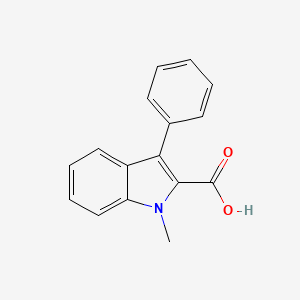

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)

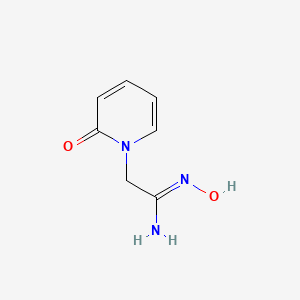

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)

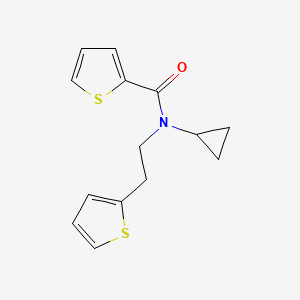

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)